REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH3:15])=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2].[Br:16]N1C(=O)CCC1=O>C1C=CC=CC=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][C:9]([CH2:15][Br:16])=[CH:10][CH:11]=2)[N:6]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under argon until an orange tint
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Type
|
TEMPERATURE
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Details
|
refluxing in the condenser (typically 4 h)
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 7% to 14% EtOAc in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC2=CC(=CC=C2C=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.236 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |